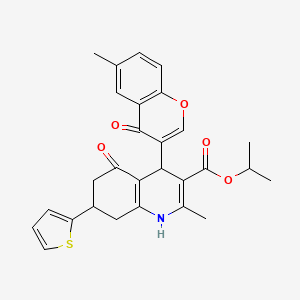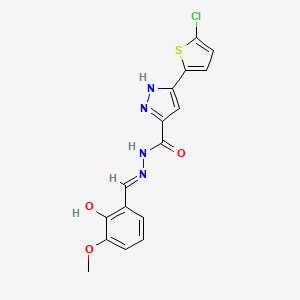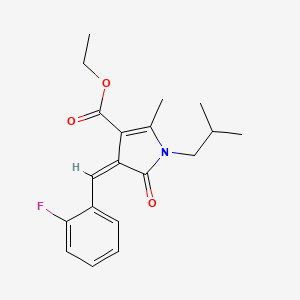![molecular formula C28H28N4O4S B11640292 N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a cyano group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The resulting hexahydroquinoline intermediate is then subjected to further functionalization to introduce the cyano and ethoxyphenyl groups.
The final step involves the coupling of the functionalized hexahydroquinoline with 4-acetamidophenyl acetic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
- 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-PROPOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
These compounds share similar structural features but differ in the substituents attached to the core structure. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.
Eigenschaften
Molekularformel |
C28H28N4O4S |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-[[3-cyano-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N4O4S/c1-3-36-21-13-7-18(8-14-21)26-22(15-29)28(32-23-5-4-6-24(34)27(23)26)37-16-25(35)31-20-11-9-19(10-12-20)30-17(2)33/h7-14,26,32H,3-6,16H2,1-2H3,(H,30,33)(H,31,35) |
InChI-Schlüssel |
PCSYEOWFOIVSDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)
![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)

![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

